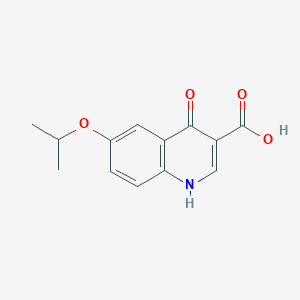

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and other scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with isopropyl alcohol under controlled conditions . The reaction is usually catalyzed by acids or bases to facilitate the formation of the isopropoxy group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can convert the oxo group to a hydroxyl group.

Substitution: This reaction can replace the isopropoxy group with other functional

Biologische Aktivität

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry. The compound, characterized by its molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol, has been investigated for various biological activities, particularly its antibacterial and antiviral properties.

Chemical Structure and Properties

The structure of this compound features a quinoline core substituted at the 6-position with an isopropoxy group and a carboxylic acid at the 3-position. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | 4-oxo-6-propan-2-yloxy-1H-quinoline-3-carboxylic acid |

| CAS Number | 692764-52-6 |

Antibacterial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antibacterial properties. A study on related compounds demonstrated moderate antibacterial activity against various strains, suggesting that modifications to the quinoline scaffold can enhance efficacy. The Minimum Inhibitory Concentration (MIC) values were used to quantify this activity, with some derivatives showing promising results against resistant bacterial strains .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Quinoline derivatives have been shown to inhibit HIV integrase (IN), a critical enzyme in the HIV replication cycle. Although specific data on this compound’s direct activity against HIV is limited, related studies indicate that structural modifications can lead to enhanced antiviral effects . Docking studies suggest that the compound could effectively interact with the active site of integrase, positioning it as a candidate for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline derivatives highlights the importance of specific functional groups in determining biological activity. For instance:

- Alkoxy Substituents : The presence of straight-chain alkoxy groups at the 6-position has been linked to increased activity.

- Carboxylic Acid Group : Essential for maintaining antibacterial properties.

- Isopropoxy Group : Contributes to the lipophilicity and overall bioavailability of the compound.

Case Studies

Several studies have focused on similar quinoline derivatives:

- Study on Antibacterial Properties : A series of N'-arylidene derivatives were synthesized and tested for antibacterial activity, revealing that modifications could lead to compounds with MIC values below 100 µM against resistant strains .

- Antiviral Evaluation : Research on related compounds indicated that certain modifications could enhance their ability to inhibit HIV replication in vitro, providing a foundation for further exploration of this compound .

Eigenschaften

IUPAC Name |

4-oxo-6-propan-2-yloxy-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7(2)18-8-3-4-11-9(5-8)12(15)10(6-14-11)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRONVMUOKBALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.